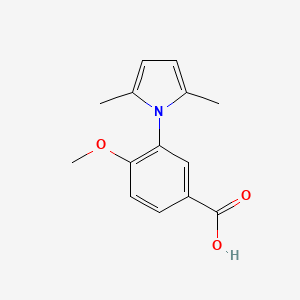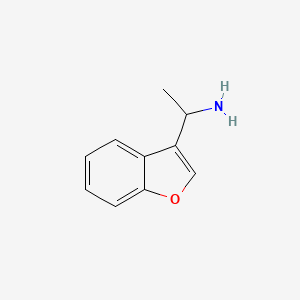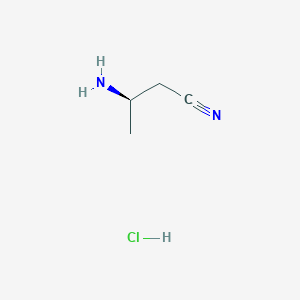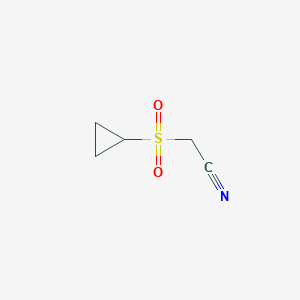
Cyclopropanesulfonyl-acetonitrile
Übersicht
Beschreibung
Cyclopropanesulfonyl-acetonitrile, also known as 2-(cyclopropanesulfonyl)acetonitrile, is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for Cyclopropanesulfonyl-acetonitrile is 1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl-acetonitrile is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
-
Organocatalytic Applications of Cyclopropene-Based Compounds
- Summary : Cyclopropene-based compounds have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- Methods : The development of these catalysts involves the use of cyclopropene-based compounds as organocatalysts .
- Results : The use of these catalysts has led to the development of many synthetic protocols .
-
Applications of Acetonitrile in Organic Synthesis
- Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . It has been used in the synthesis of a variety of important compounds .
- Methods : The use of acetonitrile involves both conventional synthesis methods and electrochemical synthesis .
- Results : The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
-
Reactions through Vinylmetal Carbenes
-
Radical Reactions of Cyclopropenes
-
Electrochemical Conversions Involving Acetonitrile
-
Cyanomethylation
-
Reactions through Metal Complex Insertion
-
Addition Reactions with 1,3-Dipole
-
Reactions of Highly Reactive In Situ Generated Cyclopropenes
-
Tetrasubstituted Olefins Synthesis
-
Heterocyclic Compound Synthesis
-
Amidation Reactions
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopropylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXULKHKGKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



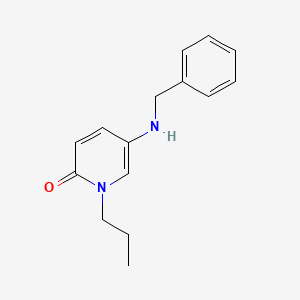

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
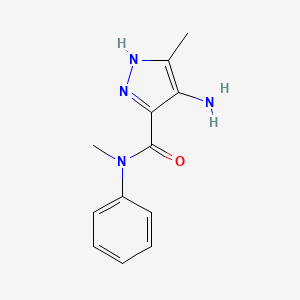
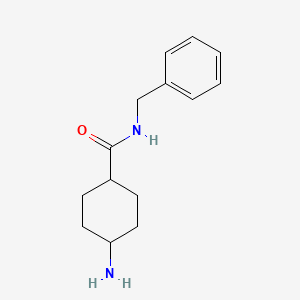

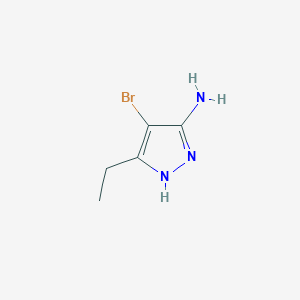

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
